molecular formula C19H20ClNO2 B5789412 N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide

Katalognummer B5789412
Molekulargewicht: 329.8 g/mol
InChI-Schlüssel: UYHLOUBNYWCLFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide, also known as TAK-220, is a small molecule antagonist of the chemokine receptor CCR3. Chemokines are small signaling proteins that regulate the migration and activation of immune cells. CCR3 is expressed on various immune cells, including eosinophils, basophils, and T cells, and plays a role in allergic and inflammatory diseases. TAK-220 has been studied for its potential therapeutic use in asthma, allergic rhinitis, and other inflammatory disorders.

Wirkmechanismus

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide is a selective antagonist of CCR3, which is expressed on various immune cells, including eosinophils, basophils, and T cells. CCR3 plays a role in allergic and inflammatory diseases by mediating the recruitment and activation of these immune cells. This compound binds to CCR3 and prevents the binding of its ligands, such as eotaxin and RANTES, thereby inhibiting the recruitment and activation of eosinophils and other immune cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit eosinophil recruitment and activation in animal models of allergic airway inflammation. In clinical studies, this compound has been shown to improve lung function and reduce asthma symptoms in patients with moderate to severe asthma. This compound has also been shown to reduce the number of eosinophils in the blood and sputum of patients with asthma. This compound has been studied for its potential use in other inflammatory disorders, such as atopic dermatitis and inflammatory bowel disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide is a selective antagonist of CCR3 and has been shown to inhibit eosinophil recruitment and activation in animal models of allergic airway inflammation. This compound has been studied extensively for its potential therapeutic use in asthma and allergic rhinitis. However, this compound has some limitations for lab experiments. This compound is a small molecule and may have limited bioavailability and stability in vivo. This compound may also have off-target effects on other chemokine receptors, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide. First, further studies are needed to determine the optimal dosing and administration of this compound for the treatment of asthma and other inflammatory disorders. Second, the safety and tolerability of this compound need to be further evaluated in clinical trials. Third, the potential use of this compound in combination with other therapies, such as inhaled corticosteroids, needs to be explored. Fourth, the role of CCR3 in other inflammatory disorders, such as atopic dermatitis and inflammatory bowel disease, needs to be further elucidated. Finally, the development of more selective and potent CCR3 antagonists could lead to improved therapeutic options for patients with asthma and other inflammatory disorders.

Synthesemethoden

The synthesis of N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide involves several steps, starting from commercially available starting materials. The first step is the conversion of 4-chloro-2-methylaniline to the corresponding amide using acetic anhydride and acetic acid. The amide is then reacted with 5,6,7,8-tetrahydro-2-naphthol in the presence of a base, such as potassium carbonate, to form the naphthalene ether. The final step involves the acetylation of the amide nitrogen with acetic anhydride and pyridine to yield this compound.

Wissenschaftliche Forschungsanwendungen

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has been studied extensively for its potential therapeutic use in asthma and allergic rhinitis. In preclinical studies, this compound was shown to inhibit eosinophil recruitment and activation in animal models of allergic airway inflammation. Clinical studies have demonstrated that this compound can improve lung function and reduce asthma symptoms in patients with moderate to severe asthma. This compound has also been studied for its potential use in other inflammatory disorders, such as atopic dermatitis and inflammatory bowel disease.

Eigenschaften

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-13-10-16(20)7-9-18(13)21-19(22)12-23-17-8-6-14-4-2-3-5-15(14)11-17/h6-11H,2-5,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHLOUBNYWCLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.